REACTION_CXSMILES
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[C:1](CC(O)=O)#[N:2].[CH2:7]([NH:10][C:11]([NH2:13])=[O:12])[CH2:8][CH3:9].C(O[C:18](=[O:20])[CH3:19])(=O)C>>[NH2:2][C:1]1[N:10]([CH2:7][CH2:8][CH3:9])[C:11](=[O:12])[NH:13][C:18](=[O:20])[CH:19]=1
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Name
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|
Quantity
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47 g
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Type
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reactant
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Smiles
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C(#N)CC(=O)O
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Name
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|
Quantity
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50 g
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Type
|
reactant
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Smiles
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C(CC)NC(=O)N
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Name
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Quantity
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100 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Type
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CUSTOM
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Details
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The solution was stirred at 60°-70° C. for 1 hour
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
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white crystals were filtered off
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Type
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WASH
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Details
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washed with ethanol
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Type
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STIRRING
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Details
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This was stirred in 100 ml of hot water
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Type
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ADDITION
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Details
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60 ml of 2N NaOH was added in portions so the solution the whole time
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 20 minutes
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Duration
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20 min
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Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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FILTRATION
|
Details
|
white crystals were filtered off
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Reaction Time |
1 h |
Name
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Type
|
|
Smiles
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NC1=CC(NC(N1CCC)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |